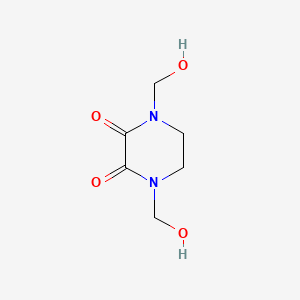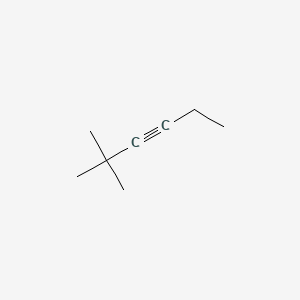
3-Hexyne, 2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-hexyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its branched structure, with two methyl groups attached to the second carbon atom of the hexane chain .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexyne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction between the anion of 3,3-dimethyl-1-butyne and iodoethane can yield 2,2-dimethyl-3-hexyne . This reaction typically requires a strong base, such as sodium amide, to generate the acetylide anion, and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of 2,2-dimethyl-3-hexyne often involves the use of elimination reactions of dihalides. For example, a double elimination reaction using vicinal or geminal dihalides can produce the desired alkyne . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of 2,2-dimethyl-3-hexyne can yield alkenes or alkanes, with the choice of catalyst (e.g., palladium on carbon) determining the extent of reduction.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with acetylide anions attacking electrophilic centers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium amide in liquid ammonia for generating acetylide anions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of extended carbon chains with new carbon-carbon bonds.
科学的研究の応用
2,2-Dimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
作用機序
The mechanism of action of 2,2-dimethyl-3-hexyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond .
類似化合物との比較
1-Hexyne: A straight-chain alkyne with a similar carbon-carbon triple bond but lacking the branched structure.
3-Hexyne: Another straight-chain alkyne with the triple bond located at the third carbon atom.
2,5-Dimethyl-3-hexyne-2,5-diol: A related compound with hydroxyl groups attached to the carbon atoms adjacent to the triple bond.
Uniqueness: 2,2-Dimethyl-3-hexyne is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alkynes. The presence of two methyl groups at the second carbon atom influences its reactivity and interactions with other molecules .
特性
CAS番号 |
4911-60-8 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5H2,1-4H3 |
InChIキー |
XYBFBXTUWDPXLK-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
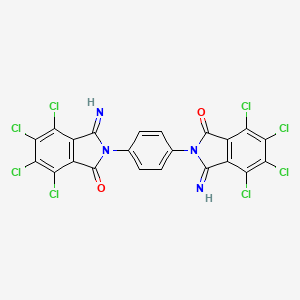
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
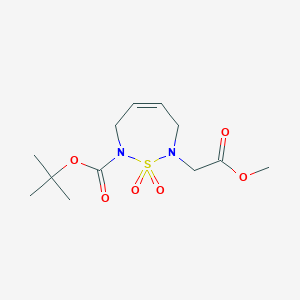
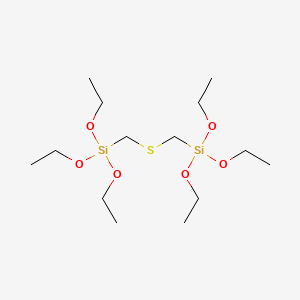
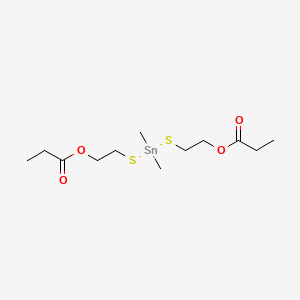
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)

![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
